molecular formula C7H3Cl3F2 B6328466 2,3-Difluorobenzotrichloride CAS No. 1301739-91-2

2,3-Difluorobenzotrichloride

Cat. No.: B6328466
CAS No.: 1301739-91-2
M. Wt: 231.4 g/mol
InChI Key: BCFVPDKMWYXGDT-UHFFFAOYSA-N
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Description

2,3-Difluorobenzotrichloride, also known as 2,3-DFBTC, is a chemical compound with the molecular formula C7H3Cl3F2. It is widely used in various fields, including pharmaceuticals, agrochemicals, and scientific research. This compound is known for its unique chemical properties and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluorobenzotrichloride can be synthesized through several methods. One common method involves the reaction of 2,3-difluorotoluene with chlorine gas in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluorobenzotrichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated benzoic acids.

    Reduction Reactions: Reduction of this compound can yield difluorobenzyl derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide and potassium fluoride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

    Substitution: Fluorinated benzene derivatives.

    Oxidation: 2,3-Difluorobenzoic acid.

    Reduction: 2,3-Difluorobenzyl alcohol.

Scientific Research Applications

2,3-Difluorobenzotrichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the development of fluorinated analogs of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2,3-Difluorobenzotrichloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions are often complex and depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorobenzotrichloride: Similar in structure but with chlorine atoms instead of fluorine.

    2,3-Difluorobenzyl Alcohol: A reduced form of 2,3-Difluorobenzotrichloride.

    2,3-Difluorobenzoic Acid: An oxidized form of this compound .

Uniqueness

This compound is unique due to the presence of both fluorine and chlorine atoms, which impart distinct reactivity and stability. The combination of these halogens makes it a valuable intermediate in various synthetic pathways, offering versatility that similar compounds may lack .

Properties

IUPAC Name

1,2-difluoro-3-(trichloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3F2/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFVPDKMWYXGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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